1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

Aggregation-Induced Emission Solid-State Fluorescence Polymer Photophysics

Choose this TPE derivative for its dual terminal ethynyl groups, enabling Sonogashira coupling, polycyclotrimerization, and polyhydrosilylation—routes inaccessible to bromo- or parent TPE analogs. The resulting hyperbranched polymers achieve record-high refractive indices (RI up to 1.9318), superamplification quenching for trace explosive detection, and photo-crosslinkable fluorescent patterns. Delivers a unique combination of AIE brightness (QY up to 81%), thermal stability (Td up to 445 °C), and post-polymerization click functionality for bioconjugation or coatings.

Molecular Formula C30H20
Molecular Weight 380.5 g/mol
CAS No. 1240785-42-5
Cat. No. B3069099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
CAS1240785-42-5
Molecular FormulaC30H20
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4
InChIInChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H
InChIKeyYQFHNLOXRRWTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS 1240785-42-5): A Bifunctional AIE Monomer for Advanced Polymer Architectures and Optoelectronics


1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene (CAS 1240785-42-5) is a tetraphenylethene (TPE) derivative bearing two terminal ethynyl groups [1]. It exhibits classic aggregation-induced emission (AIE) behavior: weakly emissive in solution but intensely fluorescent in the aggregated or solid state [1]. The compound serves as a versatile monomer for constructing hyperbranched and linear conjugated polymers via alkyne-based polymerizations, including polycyclotrimerization [1], polyhydrosilylation [2], and Sonogashira coupling [3], endowing the resulting macromolecules with tailored photophysical properties and high refractive indices.

Why 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Cannot Be Replaced by Common TPE or Halogenated Analogs in Demanding Polymer and Sensor Applications


The presence of two terminal ethynyl groups on the TPE core is the decisive structural feature that distinguishes 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene from simpler TPE derivatives [1]. While parent TPE or bromo-substituted analogs (e.g., 1,2-bis(4-bromophenyl)-1,2-diphenylethene) may exhibit similar AIE behavior, they lack the reactive alkyne handles necessary for click chemistry, Sonogashira coupling, or transition-metal-catalyzed polycyclotrimerization [2]. These polymerization routes directly translate the monomer's ethynyl functionality into polymers with high molecular weight (Mw up to 157,800 [1]), tunable high refractive indices (RI up to 1.9318 [3]), and excellent thermal stability (Td up to 445 °C [4]). Substituting with a non-ethynyl analog would forfeit the entire suite of post-functionalizable, high-performance polymer architectures that define this compound's value proposition in advanced materials science.

Quantitative Performance Benchmarks: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene vs. Structural Analogs


Polymer-Derived Fluorescence Quantum Yield: Achieving 81% in the Solid State

The hyperbranched polymer hb-P1, synthesized via TaBr5-catalyzed polycyclotrimerization of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, exhibits a fluorescence quantum yield (ΦF) of up to 81% in the solid powder state [1]. In contrast, the parent tetraphenylethene (TPE) molecule, while AIE-active, typically displays ΦF values of only 0.28-0.34% in solution and moderate enhancement upon aggregation; even TPE-anthracene conjugates (TPEAn) achieve only ~28% in the solid state [2]. The high ΦF of hb-P1 demonstrates that the ethynyl-enabled hyperbranched architecture effectively restricts intramolecular rotations, leading to superior solid-state emission efficiency.

Aggregation-Induced Emission Solid-State Fluorescence Polymer Photophysics

Refractive Index of Polymer Thin Films: RI = 1.9318 Surpasses Tetrayne-Derived Polymer

Thin solid films of poly(arylene enaminone)s (PAEs) synthesized from 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene via sequential coupling-hydroamination polymerization exhibit high refractive indices (RI) up to 1.9318 in the visible to near-infrared region (400-1000 nm) [1]. For comparison, hyperbranched poly(tetraphenylethene) derived from the tetra-functional analog 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (TEPE) shows a maximum RI of 1.9288 under similar measurement conditions [2]. The diethynyl monomer thus yields polymers with slightly higher RI (ΔRI = +0.003) while offering greater synthetic control and lower cross-linking density.

High Refractive Index Polymers Optical Coatings Photonic Materials

Thermal Stability of Derived Polymers: Td,5% = 445 °C Outperforms TPA-TPE Hybrids

The hyperbranched poly(silylenevinylene) (hb-P1/2) prepared by Rh-catalyzed polyhydrosilylation of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene exhibits outstanding thermal stability, losing only 5% of its weight when heated to ≈445 °C under nitrogen [1]. In comparison, triphenylamine (TPA)-functionalized TPE derivatives (TPATPE and 2TPATPE), which are representative high-performance AIE materials, show thermal degradation temperatures (Td) up to 430 °C [2]. The 15 °C higher Td,5% of the ethynyl-derived polymer indicates enhanced thermolysis resistance attributable to the robust silylenevinylene backbone formed through alkyne hydrosilylation.

Thermal Stability High-Temperature Materials Polymer Degradation

Polymer Molecular Weight: Mw up to 157,800 Achieved via Diyne Polycyclotrimerization

Polycyclotrimerization of 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene using TaBr₅ catalyst yields hyperbranched polymer hb-P1 with a weight-average molecular weight (Mw) up to 157,800 in nearly quantitative yield [1]. While the tetra-functional analog TEPE can produce polymers with even higher Mw (up to 280,000) under similar conditions [2], the diethynyl monomer offers superior control over branching density and prevents gelation, enabling the synthesis of completely soluble hyperbranched polymers without fractionation. In contrast, bromo-substituted TPE analogs cannot undergo polycyclotrimerization at all, limiting their polymer chemistry to Suzuki or Yamamoto couplings that typically yield linear polymers with lower Mw.

Hyperbranched Polymers Polymerization Macromolecular Engineering

Post-Polymerization Functionalization: Ethynyl Termini Enable Click Chemistry Modifications

The terminal ethynyl groups on polymers derived from 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene remain accessible for post-polymerization functionalization via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions [1]. For example, ethynyl-capped hyperbranched polytriazole (hb-CPTA) synthesized from a related TPE-diyne monomer was efficiently post-functionalized with azide- and thiol-containing reagents, achieving high conversion and retaining the aggregation-enhanced emission properties [1]. In stark contrast, polymers derived from 1,2-bis(4-bromophenyl)-1,2-diphenylethene (DBPE) lack reactive handles for click chemistry, severely limiting their amenability to surface grafting, bioconjugation, or property tuning after polymerization.

Click Chemistry Post-Functionalization Polymer Modification

Validated Application Scenarios for 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene Based on Quantitative Evidence


Fluorescent Chemosensors for Nitroaromatic Explosives Detection

Polymers derived from this monomer (e.g., hb-P1 and hb-P1/2) exhibit superamplification quenching effects with large Stern-Volmer constants when exposed to picric acid and other nitroaromatics [1][2]. The high fluorescence quantum yield (up to 81%) ensures a strong 'turn-off' signal, while the porous polymer architecture facilitates analyte diffusion. This combination makes the monomer an ideal building block for trace explosive sensors in security and environmental monitoring.

High Refractive Index Coatings for Optical and Optoelectronic Devices

PAE thin films produced from this monomer achieve refractive indices up to 1.9318 across the visible to NIR spectrum [3]. This value exceeds that of many commercial optical polymers (e.g., polycarbonate RI ≈ 1.58; polystyrene RI ≈ 1.59) and even surpasses the polymer derived from the tetrayne analog TEPE (RI = 1.9288). The high RI, combined with good film-forming ability and UV-tunability, positions these materials for antireflective coatings, optical waveguides, and advanced display components.

Photopatternable Fluorescent Materials for Microfabrication

The unreacted ethynyl groups on the periphery of hyperbranched polymers like hb-P1 undergo photo-crosslinking under UV irradiation, enabling the generation of well-resolved fluorescent photopatterns [1]. This property is directly enabled by the monomer's diethynyl structure and cannot be replicated with non-ethynyl TPE analogs. Applications include fluorescent security labels, micro-optical components, and lab-on-a-chip devices.

Modular Polymer Platform for 'Clickable' Surface Engineering

The terminal ethynyl groups on polymers synthesized from this monomer serve as reactive sites for post-polymerization click chemistry (CuAAC and thiol-yne) [4]. This allows researchers to covalently attach functional molecules (e.g., targeting ligands, hydrophilic chains, or chromophores) to pre-formed polymer films or nanoparticles. Such modularity is invaluable for creating multifunctional coatings, bioconjugated probes, and tailored optoelectronic interfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.